molecular formula C10H13NO3S B3367880 4-Acetyl-N-ethylbenzenesulfonamide CAS No. 200442-61-1

4-Acetyl-N-ethylbenzenesulfonamide

Cat. No.: B3367880
CAS No.: 200442-61-1
M. Wt: 227.28 g/mol
InChI Key: TVRVXUZQWFTWFC-UHFFFAOYSA-N
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Description

4-Acetyl-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-N-ethylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 4-acetylbenzenesulfonyl chloride and ethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.

    Procedure: The 4-acetylbenzenesulfonyl chloride is slowly added to a solution of ethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetyl-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the biological context.

Comparison with Similar Compounds

4-Acetyl-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-Acetylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-Ethylbenzenesulfonamide: Lacks the acetyl group, which may influence its chemical properties and applications.

    4-Methyl-N-ethylbenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-acetyl-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-3-11-15(13,14)10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVXUZQWFTWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594865
Record name 4-Acetyl-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200442-61-1
Record name 4-Acetyl-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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